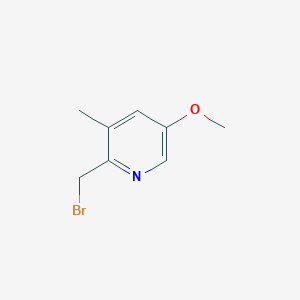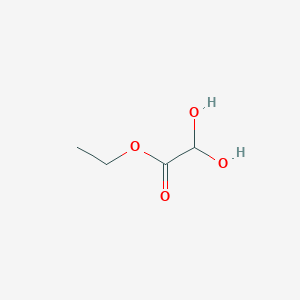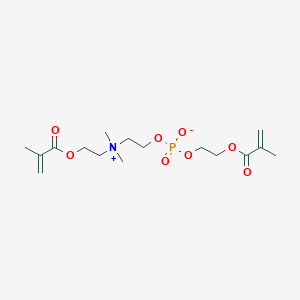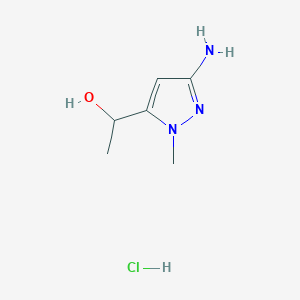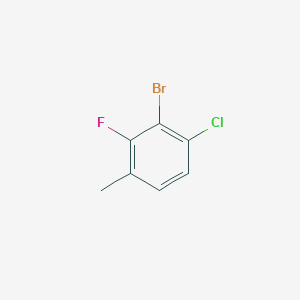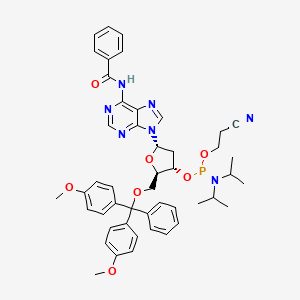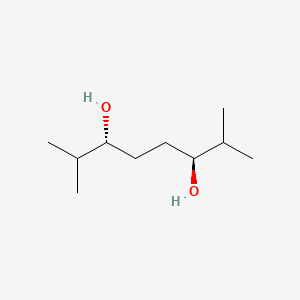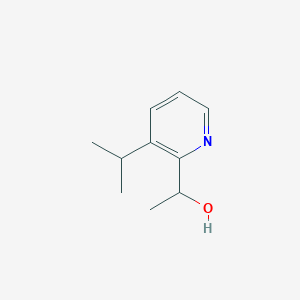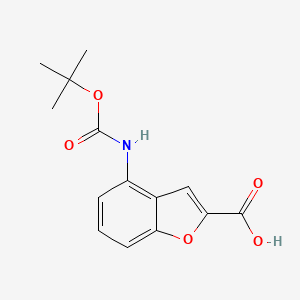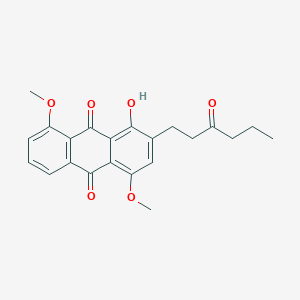
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione typically involves the functionalization of anthracene derivatives. One common method is the Suzuki/Sonogashira cross-coupling reactions, which are used to introduce various substituents onto the anthracene core . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in solvents like toluene or dimethylformamide.
Industrial Production Methods
Industrial production methods for anthraquinone derivatives, including this compound, often involve large-scale oxidation processes. For example, the gas-phase fixed-bed oxidation method uses vanadium pentoxide as a catalyst at high temperatures to oxidize anthracene .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives with additional oxygen-containing functional groups, while reduction can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex anthraquinone derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis. In cancer research, it is believed to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-2,3-dimethylanthracene-9,10-dione: Another anthraquinone derivative with similar structural features.
9,10-Anthracenedione: A simpler anthraquinone compound used in various industrial applications.
Uniqueness
1-Hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of hydroxy, methoxy, and oxohexyl groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
88101-12-6 |
|---|---|
Molekularformel |
C22H22O6 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
1-hydroxy-4,8-dimethoxy-2-(3-oxohexyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H22O6/c1-4-6-13(23)10-9-12-11-16(28-3)18-19(20(12)24)22(26)17-14(21(18)25)7-5-8-15(17)27-2/h5,7-8,11,24H,4,6,9-10H2,1-3H3 |
InChI-Schlüssel |
FIPLPHHZYKAWAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)

